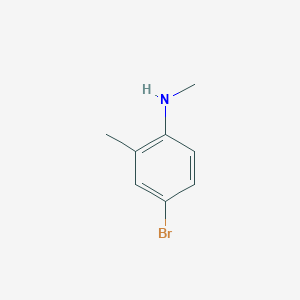

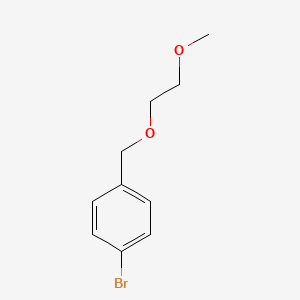

4-bromo-N,2-dimethylaniline

Descripción general

Descripción

4-Bromo-N,2-dimethylaniline (4-Br-N,2-DMA) is a type of aryl bromide that has a wide range of applications in organic synthesis. It is a useful building block for the synthesis of a variety of organic compounds and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. 4-Br-N,2-DMA is also of interest in research due to its ability to act as a catalyst for a number of reactions.

Aplicaciones Científicas De Investigación

Analytical Chemistry: Internal Standard for Iodine Determination

4-bromo-N,2-dimethylaniline is utilized as an internal standard in analytical chemistry for the quantification of iodine. This application is particularly important in the determination of iodine in various forms such as iodide in pharmaceuticals, iodate in iodized table salt, and iodine covalently bound to organic compounds found in milk and vegetables . The compound’s stability and distinct spectral properties make it an excellent reference for accurate and precise iodine measurement.

Pharmaceutical Research: Synthesis of Anticonvulsant Drugs

In pharmaceutical research, 4-bromo-N,2-dimethylaniline is involved in the synthesis of anticonvulsant drugs like lamotrigine . Lamotrigine is used to treat epilepsy and bipolar disorder, and the compound serves as a precursor or intermediate in its production, showcasing its significance in medicinal chemistry.

Food Safety: Analysis of Iodine in Food Products

The compound is instrumental in food safety protocols where it aids in the analysis of iodine levels in food products, including milk and vegetables . Monitoring iodine concentration is crucial for ensuring the nutritional value and safety of food items, particularly those fortified with iodine.

Solubility and Safety Considerations

It’s important to note that 4-bromo-N,2-dimethylaniline is soluble in methanol but insoluble in water, which influences its use in different research applications . Safety measures must be taken when handling this compound, as it can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed . Proper personal protective equipment and ventilation are required during its use.

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-N,2-Dimethylaniline is the iodine present in various forms such as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine forms .

Mode of Action

It is known that the compound interacts with its targets (iodine forms) to facilitate their determination .

Result of Action

The primary result of the action of 4-Bromo-N,2-Dimethylaniline is the facilitation of iodine determination in various forms . It serves as an internal standard, aiding in the accurate measurement of iodine present as iodide, iodate, and covalently bound to organic compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-N,2-Dimethylaniline can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and store it in a cool, dry, and well-ventilated place . It is also incompatible with oxidizing agents, acids, and metals .

Propiedades

IUPAC Name |

4-bromo-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZTYYHYOULJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621931 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N,2-dimethylaniline | |

CAS RN |

59557-89-0 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)